9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
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Overview
Description
9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a heterocyclic compound with the molecular formula C10H14N2. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities. This compound is characterized by a seven-membered diazepine ring fused to a benzene ring, with a methyl group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a suitable ketone or aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzodiazepines with various functional groups.
Scientific Research Applications
9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to sedative and anxiolytic effects. Additionally, it may interact with other signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Uniqueness
9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific substitution pattern and the presence of a methyl group at the 9th position. This structural feature may confer distinct biological activities and chemical reactivity compared to other benzodiazepine derivatives.
Properties
IUPAC Name |
9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-3-2-4-9-7-11-5-6-12-10(8)9/h2-4,11-12H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZRNBVXQPCCDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CNCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442349 |
Source
|
Record name | 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195986-82-4 |
Source
|
Record name | 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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